Lipophilicity: 2,4- vs. 2,5-Difluoro Regioisomer Comparison
The 2,4-difluorobenzyl substitution in {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol yields a computed LogP of 2.17 , which is 0.15 log units higher than the 2,5-difluoro regioisomer (CAS 415952-69-1; LogP = 2.02) . A second computational source reports LogP = 2.45 for the 2,4-isomer [1]. This difference in lipophilicity—attributable to the altered electronic distribution of fluorine atoms on the phenyl ring—affects passive membrane permeability, protein binding, and chromatographic retention behavior. In medicinal chemistry SAR campaigns, a ΔLogP of 0.15–0.43 log units is sufficient to produce measurable differences in cellular permeability and in vivo distribution, making the two regioisomers non-substitutable in lead optimization.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.17 (ChemScene) ; LogP = 2.45 (ZINC15) [1] |
| Comparator Or Baseline | {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol (CAS 415952-69-1): LogP = 2.02 (Fluorochem) |
| Quantified Difference | ΔLogP = +0.15 to +0.43 (target more lipophilic) |
| Conditions | Computational prediction; ChemScene and Fluorochem use proprietary algorithms; ZINC15 uses XLogP3 |
Why This Matters
A consistent LogP difference of ≥0.15 between regioisomers translates to altered membrane permeability and pharmacokinetic behavior, directly impacting bioassay outcomes and necessitating regioisomer-specific procurement for reproducible SAR studies.
- [1] ZINC15 Database. ZINC97922930, {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol. LogP 2.45. Available at: https://zinc15.docking.org/substances/ZINC000097922930/ View Source
